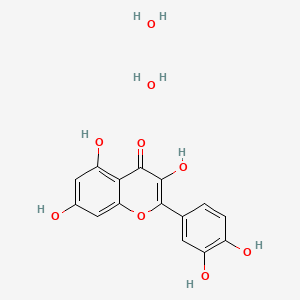

Quercetin dihydrate

C15H14O9

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C15H14O9

Molecular Weight

InChI

InChI Key

SMILES

solubility

Very soluble in ether, methanol; soluble in ethanol, acetone, pyridine, acetic acid

Soluble in alcohol and glacial acetic acid; insoluble in water

In water, 60 mg/L at 16 °C

0.06 mg/mL at 16 °C

Synonyms

Canonical SMILES

Antioxidant Properties

Quercetin is a potent antioxidant, meaning it can neutralize harmful free radicals in the body. Free radicals contribute to cellular damage and are implicated in various chronic diseases. Studies have shown quercetin's ability to scavenge free radicals and protect cells from oxidative stress PubMed Central: .

Anti-Inflammatory Effects

Inflammation plays a key role in many health conditions. Quercetin exhibits anti-inflammatory properties by modulating various inflammatory pathways. Research suggests it can suppress the production of inflammatory mediators and reduce inflammation in animal models PubMed Central: .

Potential Benefits for Chronic Diseases

Due to its antioxidant and anti-inflammatory properties, quercetin is being investigated for its potential role in preventing and managing various chronic diseases. These include:

- Cardiovascular Disease: Quercetin may help improve blood vessel function, reduce blood pressure, and lower LDL ("bad") cholesterol levels, potentially reducing the risk of heart disease PubMed Central: .

- Diabetes: Studies suggest quercetin may improve insulin sensitivity and blood sugar control, potentially benefiting individuals with diabetes PubMed Central: .

- Neurodegenerative Diseases: Quercetin's antioxidant and anti-inflammatory properties are being explored for their potential role in neurodegenerative diseases like Alzheimer's and Parkinson's disease PubMed Central: .

- Cancer: Research suggests quercetin may have anti-cancer properties by inhibiting cancer cell growth and promoting apoptosis (programmed cell death) MDPI: .

Quercetin dihydrate is a flavonoid compound belonging to the polyphenol group, specifically classified as a plant flavonol. It is commonly found in various fruits, vegetables, and grains, such as onions, apples, berries, and capers. The chemical formula for quercetin dihydrate is C₁₅H₁₰O₇·2H₂O, with a molecular weight of approximately 302.24 g/mol. This compound is characterized by its yellow powder appearance and is known for its potent antioxidant properties, which help neutralize free radicals in biological systems .

The mechanism of action of quercetin is still under investigation, but its antioxidant and anti-inflammatory properties are believed to play a key role. Quercetin can scavenge free radicals, reducing oxidative stress and protecting cells from damage []. Additionally, it may modulate various signaling pathways involved in inflammation, potentially alleviating inflammatory conditions.

Case Study

Quercetin is generally considered safe for most healthy adults when consumed in moderate amounts found in food []. However, high doses from supplements may cause side effects such as stomach upset, diarrhea, and headaches [].

- Toxicity: Quercetin has low inherent toxicity, with LD50 (lethal dose for 50% of test subjects) values exceeding 2 g/kg body weight in animal studies.

Safety Considerations:

- Pregnancy and breastfeeding: Safety data for pregnant or breastfeeding women is limited. It is advisable to consult a healthcare professional before using quercetin supplements during these periods [].

- Drug interactions: Quercetin may interact with certain medications, including blood thinners and antibiotics. It is crucial to consult with a doctor before taking quercetin supplements if you are on any medications [].

- Glucuronidation: Quercetin is metabolized in the body primarily through glucuronidation, resulting in several metabolites that exhibit altered biological activity compared to the parent compound .

- Methylation: The hydroxyl groups can be methylated by catechol-O-methyltransferase, leading to derivatives with enhanced bioactivity .

- Degradation: In the presence of specific enzymes such as quercitrinase, quercetin can be hydrolyzed from glycosides like quercitrin and rutin .

Quercetin dihydrate exhibits a wide range of biological activities:

- Antioxidant Activity: It scavenges free radicals and protects cells from oxidative stress .

- Anti-inflammatory Effects: Quercetin inhibits the production of inflammatory mediators such as nitric oxide, tumor necrosis factor-alpha, and interleukin-12 in activated macrophages .

- Anticancer Properties: It has been shown to induce apoptosis in various cancer cell lines and enhance the effects of chemotherapy agents like doxorubicin and cisplatin .

- Antihistamine Effects: Quercetin stabilizes mast cells and prevents histamine release, making it beneficial for allergy relief .

Quercetin dihydrate can be synthesized through several methods:

- Natural Extraction: It can be isolated from plant sources rich in flavonoids.

- Chemical Synthesis: One method involves dissolving quercetin in dimethylformamide and reacting it with potassium carbonate and 1-chloropropane to yield derivatives of quercetin .

- Biosynthesis: In plants, quercetin is biosynthesized from phenylalanine through a series of enzymatic reactions involving phenylalanine ammonia-lyase and flavonol synthase .

Quercetin dihydrate has diverse applications across various fields:

- Nutraceuticals: Used as a dietary supplement for its antioxidant and anti-inflammatory properties.

- Pharmaceuticals: Investigated for potential therapeutic effects against cancer and cardiovascular diseases.

- Food Industry: Acts as a natural preservative due to its antioxidant capacity.

- Cosmetics: Incorporated into skincare products for its skin-protective properties.

Quercetin dihydrate interacts with numerous medications due to its effects on liver metabolism:

- Cytochrome P450 Enzymes: Quercetin can alter the metabolism of drugs processed by liver enzymes such as CYP2C8, CYP2C9, CYP3A4, and others, potentially increasing or decreasing their efficacy .

- Warfarin Interaction: It may enhance the anticoagulant effects of warfarin, necessitating careful monitoring when used together .

- Diabetes Medications: Quercetin may lower blood sugar levels; thus, it should be used cautiously with antidiabetic drugs .

Quercetin dihydrate shares structural similarities with other flavonoids but exhibits unique properties that distinguish it:

| Compound Name | Structure Similarity | Unique Properties |

|---|---|---|

| Rutin | Glycoside of quercetin | Enhanced solubility; anti-inflammatory effects |

| Kaempferol | Similar flavonoid backbone | More potent antioxidant activity |

| Myricetin | Similar hydroxyl pattern | Greater anti-cancer activity |

| Isoquercitrin | 3-O-glucoside of quercetin | Higher bioavailability compared to quercetin |

Quercetin's unique combination of multiple hydroxyl groups contributes to its distinctive biological activities and therapeutic potential compared to these similar compounds.

The production of quercetin dihydrate encompasses various methodological approaches, each offering distinct advantages in terms of yield, selectivity, and environmental compatibility. This comprehensive examination focuses on four primary methodological categories that have been extensively documented in contemporary research literature.

Conventional Acid/Enzymatic Hydrolysis of Rutin Precursors

Traditional hydrolysis methodologies remain fundamental approaches for quercetin dihydrate synthesis, utilizing rutin as the primary glycoside precursor. These methods involve breaking glycosidic bonds through either acidic or enzymatic catalysis to liberate the quercetin aglycone [1] [2] [3].

Acidic Hydrolysis Mechanisms

Mineral acid hydrolysis employs strong acids to cleave the rutinose sugar moiety from rutin, effectively converting quercetin-3-rutinoside to quercetin. Research demonstrates that hydrochloric acid represents the most efficient acidic catalyst, achieving complete rutin conversion within optimized reaction parameters [1]. When utilizing 1.0 M hydrochloric acid in aqueous solution, nearly quantitative rutin hydrolysis occurs within 3 hours at elevated temperatures. Enhanced efficiency is observed when employing 80% ethanol as the reaction medium, where complete conversion is achieved within 1 hour under identical acidic conditions [1].

Comparative studies reveal significant variations in hydrolysis selectivity among different mineral acids. Sulfuric acid at 0.5% concentration yields only 2.57% quercetin conversion, while phosphoric acid at 2.5% concentration produces 9.60% isoquercetin with 11.13% quercetin yield [3]. These findings indicate that hydrochloric acid provides superior conversion rates compared to other mineral acid catalysts.

Enzymatic Hydrolysis Pathways

Enzymatic methodologies offer enhanced selectivity and milder reaction conditions compared to acidic hydrolysis. Specialized enzymes demonstrate remarkable efficiency in cleaving specific glycosidic linkages within rutin molecules [2] [3].

Snailase enzyme catalysis achieves exceptional quercetin yields of 96.39% under optimized conditions of 34°C, pH 6.2, and substrate concentration of 0.0242 mg/mL [2]. This enzymatic approach provides superior selectivity compared to hesperidinase, which produces mixed products including both isoquercetin (43.21%) and quercetin (58.10%) [3].

Thermostable β-glucosidase enzymes, particularly TnBgl1A variants, demonstrate outstanding conversion efficiency reaching 98.18% quercetin yield [4]. These enzymes function optimally at 84°C with pH 5.5 in 5% ethanol solutions, offering advantages for industrial applications due to their thermal stability and robust catalytic performance.

Yield Optimization Data

| Method | Target Product | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| HCl 1% (water) | Quercetin | 100.0 | 3h reaction time | [1] |

| HCl 1% (80% ethanol) | Quercetin | Complete conversion in 1h | 1h reaction time | [1] |

| H₂SO₄ 0.5% | Quercetin | 2.57 | Not specified | [3] |

| H₃PO₄ 2.5% | Isoquercetin | 9.6 | Not specified | [3] |

| Hesperidinase | Isoquercetin/Quercetin | 43.21/58.10 | Optimal temp/pH | [3] |

| Snailase | Quercetin | 96.39 | 34°C, pH 6.2, 0.0242 mg/ml | [2] [3] |

| Cellulase-T2440 | Quercetin | 30.89 | Not specified | [3] |

| TnBgl1A β-glucosidase | Quercetin | 98.18 | 84°C, pH 5.5, 5% ethanol | [4] |

Green Synthesis Approaches Using Subcritical Water

Subcritical water extraction represents an environmentally sustainable methodology that eliminates the requirement for organic solvents or mineral acids in quercetin dihydrate production [5] [6] [7]. This approach utilizes water at elevated temperatures and pressures below the critical point to achieve effective rutin hydrolysis.

Mechanistic Principles

Subcritical water functions simultaneously as both reactant and solvent, enabling hydrolysis through temperature-dependent ionization properties. At elevated temperatures, water exhibits enhanced ionic product values, generating sufficient hydronium ions to catalyze glycosidic bond cleavage without external acid addition [5]. The dielectric constant of water decreases with increasing temperature, improving solubility of organic compounds and facilitating mass transfer processes.

Carbon dioxide pressurization enhances the hydrolysis efficiency by increasing the concentration of carbonic acid species in solution, providing additional catalytic activity [6] [7]. The H⁺-factor implementation in kinetic models successfully describes the hydrolysis enhancement achieved through CO₂ pressure application [7].

Process Optimization Parameters

Response surface methodology studies identify optimal operational conditions for maximizing quercetin and isoquercetin yields simultaneously [6]. Temperature emerges as the primary factor influencing product distribution, with higher temperatures favoring complete conversion to quercetin aglycone.

At 171.4°C with 10.0 minutes reaction time and 11.0 MPa CO₂ pressure, simultaneous production yields 13.7% isoquercetin and 53.3% quercetin [6]. For maximum isoquercetin production, optimal conditions include 168.0°C, 11.1 minutes, and 8.6 MPa pressure, achieving 14.2% isoquercetin yield with 46.5% quercetin [6]. Complete quercetin conversion requires more intensive conditions of 179.8°C, 22.5 minutes, and 14.7 MPa pressure, producing 84.4% quercetin yield [6].

Industrial-scale applications demonstrate complete rutin conversion at 413.15 K (140°C) and 150 bar CO₂ pressure within 8 hours [7]. These conditions achieve 100% conversion efficiency while maintaining environmentally friendly processing parameters.

Subcritical Water Optimization Data

| Temperature (°C) | Time (min) | CO₂ Pressure (MPa) | Isoquercetin Yield (%) | Quercetin Yield (%) | Reference |

|---|---|---|---|---|---|

| 171.4 | 10.0 | 11.0 | 13.7 | 53.3 | [6] [8] |

| 168.0 | 11.1 | 8.6 | 14.2 | 46.5 | [6] [8] |

| 179.8 | 22.5 | 14.7 | 1.3 | 84.4 | [6] [8] |

| 150.0 | Not specified | Not specified | Not specified | Not specified | [5] |

| 413.15 | 480 | 150 | Not reported | 100 | [7] |

Antisolvent Precipitation Techniques for Crystal Engineering

Antisolvent precipitation methodologies enable precise control over quercetin dihydrate crystal morphology, particle size distribution, and polymorphic form through careful manipulation of crystallization parameters [9] [10] [11]. These techniques involve rapid supersaturation generation through solvent-antisolvent interactions, promoting nucleation and crystal growth under controlled conditions.

Antisolvent Selection and Optimization

The choice of antisolvent significantly influences particle characteristics and precipitation efficiency. Water serves as the most commonly employed antisolvent due to its miscibility with organic solvents and environmental compatibility [10]. When combined with organic solvents such as ethanol, dimethyl sulfoxide, acetone, or methanol, water antisolvent produces large, irregular, flake-type particles with variable morphology.

Hexane antisolvent generates the smallest particle sizes, achieving 220 nm diameter crystals under optimized conditions with highest solvent-to-antisolvent ratios [10]. This reduction in particle size correlates with enhanced dissolution rates and improved bioavailability characteristics. Benzene antisolvent produces intermediate particle sizes with needle-type morphology, offering alternative crystal habits for specific applications [10].

Process Engineering Parameters

High-speed homogenization during antisolvent addition ensures rapid mixing and uniform supersaturation distribution [9]. Research demonstrates that vigorous stirring at 8000 rpm during organic phase addition to aqueous antisolvent promotes consistent particle formation. The antisolvent ratio critically affects final particle characteristics, with ratios ranging from 1:1 to 1:10 (organic:aqueous) producing different morphological outcomes [9].

Temperature control during precipitation influences crystal growth kinetics and final particle size distribution. Elevated temperatures generally promote larger crystal formation through enhanced molecular mobility, while lower temperatures favor smaller particles through increased nucleation rates relative to growth rates [9].

Advanced Precipitation Methodologies

Ultrasound-assisted antisolvent precipitation represents an innovative approach combining subcritical water conditions with acoustic energy for enhanced particle size control [11]. This methodology achieves particle sizes as small as 17 nm under optimized conditions of 150°C subcritical water temperature, 100 W ultrasound power, and 0.3% polyvinylpyrrolidone concentration.

The integration of ultrasonic energy disrupts crystal growth processes, promoting nucleation over growth and resulting in nanoparticle formation. Response surface methodology optimization identifies the critical interactions between temperature, ultrasound power, and stabilizer concentration for achieving minimal particle sizes [11].

Antisolvent Precipitation Parameters

| Antisolvent | Solvent | Particle Size | Ratio | Reference |

|---|---|---|---|---|

| Water | Ethanol/DMSO/Acetone/Methanol | Large, irregular, flake type | Various tested | [10] |

| Hexane | Organic solvent | 220 nm (smallest) | Highest solvent:antisolvent | [10] |

| Benzene | Organic solvent | Smaller, needle type | Various tested | [10] |

| Phosphate buffer (pH 7.0) | Ethanol (1% w/v) | Modified morphology | 1:1 to 1:10 | [9] |

| Water (subcritical conditions) | Subcritical water | 17 nm (optimized) | Optimized conditions | [11] |

Chromatographic Purification Strategies (High-Performance Liquid Chromatography, Reversed-Phase High-Performance Liquid Chromatography)

Chromatographic separation techniques provide the highest purity quercetin dihydrate through selective retention mechanisms based on molecular interactions with stationary phase materials [12] [13] [14] [15] [16]. These methodologies achieve exceptional resolution and quantitative recovery rates essential for pharmaceutical-grade material production.

Reversed-Phase High-Performance Liquid Chromatography Systems

C18 stationary phases represent the standard approach for quercetin dihydrate purification, offering optimal hydrophobic interactions with the flavonoid structure [15] [17] [18]. Column dimensions of 250×4.6 mm with 5 μm particle size provide excellent separation efficiency with reasonable analysis times.

Mobile phase optimization focuses on achieving optimal peak resolution while maintaining reasonable retention times. Methanol-acetonitrile mixtures in 50:50 ratios provide effective separation with retention times of 4.186±0.3 minutes [15]. Alternative mobile phases incorporating acidified water enhance peak sharpness and resolution through protonation state control.

Advanced detection systems utilize wavelength-specific monitoring at 346 nm for photodiode array detection, providing both quantitative analysis and spectral confirmation of quercetin identity [17]. This wavelength corresponds to the isobestic point, ensuring consistent response regardless of pH variations.

High-Speed Countercurrent Chromatography Applications

Preparative-scale purification employs high-speed countercurrent chromatography for large-volume processing with excellent recovery rates [12] [19]. Two-phase solvent systems composed of n-hexane–ethyl acetate–methanol–water in optimized ratios enable effective separation from complex plant extracts.

From 164.7 mg of crude extract, 90.5 mg quercetin at 99.23% purity is obtainable through single-run processing [12]. This methodology eliminates solid support requirements, reducing sample loss and enabling complete recovery of separated components.

Method Validation Parameters

Analytical method validation ensures reliability and reproducibility of chromatographic procedures according to International Conference on Harmonisation guidelines [13] [20]. Linearity ranges typically span 0.6–5500 μg/L with correlation coefficients exceeding 0.995, demonstrating excellent quantitative performance [13].

Detection and quantification limits reach 0.046 and 0.14 μg/mL respectively, providing exceptional sensitivity for trace analysis applications [13]. Precision studies demonstrate relative standard deviations below 2% for both intra-day and inter-day measurements, confirming method robustness [17].

HPLC Purification Conditions

| Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Retention Time (min) | Reference |

|---|---|---|---|---|---|

| C18 (250×4.6 mm, 5μm) | Methanol:Acetonitrile (50:50) | 1.0 | 256 | 4.186±0.3 | [15] |

| Hypersil gold C-18 | ACN:Water (pH 2.6) with acetic acid | 1.0 | 346 | 2.80 | [17] |

| Newcrom R1 | ACN:Water with phosphoric acid | Variable | MS compatible | Scalable | [16] |

| C18 Hypersil-BDS | 44% methanol in 0.1M ammonium acetate (pH 5.15) | Not specified | 375 | Not specified | [18] |

| Supelcosil LC-18 T C18 | 0.3% TCA:ACN (50:50) | 0.9 | 254 | Not specified | [14] |

Preparative Chromatography Scaling

Industrial-scale purification requires consideration of productivity metrics, column loading capacity, and economic feasibility [21]. Productivity calculations for rutin-quercetin separation indicate achievable rates of 1.5 g h⁻¹L⁻¹ₐds under optimized conditions, though this remains less competitive than direct crystallization approaches for certain applications [21].

Column efficiency optimization through proper equilibrium dispersion model parametrization enables scale-up predictions and process design calculations. These models account for mass transfer limitations, axial dispersion effects, and kinetic parameters essential for industrial implementation [21].

Purity

Physical Description

Solid

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Sublimes

Heavy Atom Count

Decomposition

Appearance

Melting Point

316.5 °C

316 - 318 °C

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 81 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 80 of 81 companies with hazard statement code(s):;

H301 (97.5%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Livertox Summary

Drug Classes

Therapeutic Uses

/EXPL THER/ ... In a randomized, double-blind, placebo-controlled trial ... /among patients with category III chronic prostatitis syndromes (nonbacterial chronic prostatitis and prostatodynia)/ ... Significant improvement was achieved in the treated group, as measured by the NIH chronic prostatitis score. Some 67% of the treated subjects had at least 25% improvement in symptoms, compared with 20% of the placebo group achieving this same level of improvement. In a follow up, unblind, open-label study ... quercetin was combined with bromelain and papain, which may enhance its absorption. In this study, 82% achieved a minimum 25% improvement score.

/EXPL THER/ Lymphocyte protein kinase phosphorylation was inhibited by quercetin in 9 of 11 cancer patients in a phase I clinical trial. Fifty-one patients with microscopically confirmed cancer not amenable to standard therapies and with a life expectancy of at least 12 wk participated in this trial ... The patients were treated at 3-wk intervals at the beginning of the study. Quercetin was admin iv as quercetin dihydrate ... The max allowed dose was reached when 2 of 3 patients on each dose schedule reached grade 3 or 4 general toxicity, or grad 2 renal toxicity, cardiac toxicity, or neurotoxicity. Phosphorylation was inhibited at 1 hr and persisted for 16 hr. In one patient with ovarian cancer refractory to cisplatin, cancer antigen-125 (CA 125) fell from 295 to 55 units/mL after treatment with 2 courses of quercetin ... A hepatoma patient had serum alpha-fetoprotein fall.

/EXPL THER/ ... Quercetin was reported to inhibit tumor necrosis factor-alpha (TNF-alpha) overproduction and attenuate pathophysiological conditions during acute and chronic inflammation ... In asthma, the activation of mast cells and basophils by allergen releases chemical mediators and synthesizeds cytokines leading to inflammatory conditions ... Quercetin was reported to inhibit cytokine expression and synthesis by human basophils ... A metabolite of quercetin, 3-O-methylquercetin (3-MQ), was reported to provide beneficial effects on asthma by inhibiting cAMP- and cGMP-phosphodiesterase (PDE). ...

Mechanism of Action

... The 5, 7, 3', 4'-hydroxyl groups on quercetin are capable of donating electrons to quench various radical oxygen species (ROS) and other radical species ... Oxygen radicals (superoxide, hydrogen peroxide, hydroxyl radicals, and other related radicals) ... are quenched by ... antioxidant systems, including antioxidant cmpd, which balance cellular redox status involved in cellular processes for cell homeostasis ... Generally, 3 criteria are considered to assess the antioxidant activity of flavonoids in vitro: first, B ring with 2 hydroxyl groups (adjacent), second, C ring with 2,3-double bond, 4-oxo, and 3-hydroxyl group, and third, A ring with 5,7-dihydroxyl groups. Quercetin meets all 3 criteria, indicating stronger antioxidant activity ... The flavonol was reported to prevent radicals from damaging carbohydrates, proteins, nucleotides, and lipids ... The glucuronide conjugates found in the plasma were also reported to have potent antioxidant activity, indicating that the activity may be retained depending on conjugation positions ...

Cytokines such as tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) can induce apoptosis in colon cancer cells through engagement of death receptors. Nevertheless, evading apoptosis induced by anticancer drugs characterizes many types of cancers. This results in the need for combination therapy. In this study ... whether the flavonoid quercetin could sensitize human colon adenocarcinoma cell lines to TRAIL-induced apoptosis /was investigated/ ... Quercetin enhanced TRAIL-induced apoptosis by causing the redistribution of DR4 and DR5 into lipid rafts. Nystatin, a cholesterol-sequestering agent, prevented quercetin-induced clustering of death receptors and sensitization to TRAIL-induced apoptosis in colon adenocarcinoma cells ... Qercetin, in combination with TRAIL, triggered the mitochondrial-dependent death pathway, as shown by Bid cleavage and the release of cytochrome c to the cytosol. Together /the/ findings propose that quercetin, through its ability to redistribute death receptors at the cell surface, facilitates death-inducing signaling complex formation and activation of caspases in response to death receptor stimulation. Based on these results, this study provides a challenging approach to enhance the efficiency of TRAIL-based therapies.

Previously /the authors/ reported that isoflavone (genistein) activated bone sialoprotein (BSP) gene transcription is mediated through an inverted CCAAT box in the proximal BSP gene promoter. The present study investigates the regulation of BSP transcription in a rat osteoblast-like cell line, ROS 17/2.8 cells, by quercetin and its conjugated metabolite quercetin 3-glucuronide. Quercetin and quercetin 3-glucuronide (5 uM) increased the BSP mRNA levels at 12 hr and quercetin upregulated the Cbfa1/Runx2 mRNA expression at 12 hr. From transient transfection assays using various sized BSP promoter-luciferase constructs, quercetin increased the luciferase activity of the construct (pLUC3), including the promoter sequence nucleotides -116 to -43. Transcriptional stimulations by quercetin were almost completely abrogated in the constructs that included 2 bp mutations in the inverted CCAAT and FRE elements whereas the CCAAT-protein complex did not change after stimulation by quercetin according to gel shift assays. Quercetin increased the nuclear protein binding to the FRE and 3'-FRE. These data suggest that quercetin and quercetin 3-glucuronide increased the BSP mRNA expression, and that the inverted CCAAT and FRE elements in the promoter of the BSP gene are required for quercetin induced BSP transcription.

Connexin proteins form gap junctions, which permit direct exchange of cytoplasmic contents between neighboring cells. Evidence indicates that gap junctional intercellular communication (GJIC) is important for maintaining homeostasis and preventing cell transformation. Furthermore, connexins may have independent functions including tumor growth suppression. Most tumors express less connexins, have reduced GJIC and have increased growth rates compared with non-tumorigenic cells. The purpose of this study was to determine whether common flavonoids, genistein and quercetin, increase connexin43 (Cx43) levels, improve GJIC and suppress growth of a metastatic human breast tumor cell line (MDA-MB-231). Quercetin (2.5, 5 ug/mL) and genistein (0.5, 2.5, 15 ug/mL) upregulated Cx43 but failed to increase GJIC. Cx43 localized to the plasma membrane following genistein treatment (2.5, 15 ug/mL). In contrast, Cx43 aggregated in the perinuclear region following quercetin treatment (0.5, 2.5, 5, 15 ug/mL). Both genistein (15 ug/mL) and quercetin (2.5, 5, 15 ug/mL) significantly reduced MDA-MB-231 cell proliferation. In summary, genistein and quercetin increase Cx43 and suppress MDA-MB-231 cell proliferation at physiologically relevant concentrations. These results demonstrate that genistein and quercetin are potential anti-breast cancer agents.

For more Mechanism of Action (Complete) data for QUERCETIN (12 total), please visit the HSDB record page.

Pictograms

Acute Toxic

Other CAS

Absorption Distribution and Excretion

When 14C-quercetin was administered orally to ACI rats, about 20% of the administered dose was absorbed from the digestive tract, more than 30% was decomposed to yield 14-CO2 & about 30% was excreted unchanged in feces..

One male and one female volunteer were given a diet containing quercetin glucosides (64.2 mg expressed as the aglycone). The mean peak plasma concentration of quercetin was 196 ng/mL which was reached 2.9 hr after ingestion. The time-course of the plasma concentration of quercetin was biphasic, with half-lives of 3.8 hr for the distribution phase and 16.8 hr for the elimination phase. Quercetin was still present in plasma 48 hr after ingestion ... /Quercetin glucosides/

Autoradiographic analysis of a fasted rat 3 hr after administration of a single oral dose of 2.3 mg/kg (4-(14)C)quercetin showed that although most of the radiolabel remained in the digestive tract it also occurred in blood, liver, kidney, lung and ribs. After oral administration of 630 mg/kg of the labelled compound to rats, 34% of the radiolabel excreted within 24 hr ... was expired carbon dioxide, 12% in bile and 9% in urine; within 48 hr, 45% was recovered in the feces. Approximately 60% of the radiolabel in the feces was identified as unmetabolized quercetin ...

For more Absorption, Distribution and Excretion (Complete) data for QUERCETIN (9 total), please visit the HSDB record page.

Metabolism Metabolites

o-Beta-hydroxyethylated derivatives of quercetin were isolated from urine samples & separated by HPLC. The 5,7,3',4'-tetra compd was separated from 3,7,3',4'-tetra derivative. The 7,3',4'-tri & 7'-mono compounds gave 1 common peak, separated from the peak for the 7,4'-di compd.

After oral admin to ACI rats, the absorbed (14)C-quercetin was rapidly excreted into the bile & urine within 48 hr as the glucuronide & sulfate conjugates of (14)C-quercetin, 3'-o-monomethyl quercetin & 4'-o-monomethyl quercetin. Efficient metabolism and elimination of quercetin may be one reason for the lack of carcinogenicity in rats.

The metabolites of quercetin flavonols identified in urine samples collected from two male volunteers who consumed their habitual diets for three days were 3,4-dihydroxyphenylacetic acid, meta-hydroxyphenylacetic acid, and 4-hydroxy-3-methoxyphenylacetic acid ...

For more Metabolism/Metabolites (Complete) data for QUERCETIN (10 total), please visit the HSDB record page.

Quercetin has known human metabolites that include Dihydroquercetin and Mikwelianin.

Quercetin is a known human metabolite of tamarixetin and Quercitrin.

Wikipedia

Drospirenone

Drug Warnings

... Quercetin has been shown to protect low density lipoprotein (LDL) from oxidation and prevent platelet aggregation. It was also reported to inhibit the proliferation and migration of smooth muscle cells ... Quercetin was reported to significantly lower the plasma lipid, lipoprotein and hepatic cholesterol levels, inhibit the production of oxLDL produced by oxidative stress, and protect an enzyme, which can hydrolyzed specific lipid peroxides in oxidized lipoproteins and in atherosclerotic lesions ... /It/ induced endothelium-dependent vasorelaxation in rat aorta via incr nitric oxide production ... Quercetin and its glycosides were also reported to inhibit the angiotensin-converting enzyme activity, and ANG II-induced JNK activation inducing vascular smooth muscle cell (VSMC) hypertrophy ... However, some effects may not be feasible or negligible in physiological conditions, because concn of quercetin in most studies are too high to be achieved by dietary ingestion ... and beneficial effects of quercetin on cardiovascular diseases are still inconclusive in human studies ...

Biological Half Life

...The elimination half-life of quercetin is approx 25 hr.

Use Classification

Methods of Manufacturing

Isolation from Rhododendron cinnabarinum Hook, Ericaceae

/Isolation from/ bark of fir trees, also synthetically

General Manufacturing Information

Natural antioxidant ... Plant dye

Flavone dye ...(flavus , Latin for yellow) ... has lost commercial value since the advent of synthetic dyes in 1856

Analytic Laboratory Methods

QUERCETIN WAS DETERMINED BY GAS CHROMATOGRAPHY/FLAME IONIZATION DETECTION. THE SAMPLE WAS DERIVATIZED WITH TRIMETHYLSILYLIMIDAZOLE & CHOLESTEROL WAS USED AS INTERNAL STD. THE CALIBRATION CURVE WAS LINEAR FOR 4-16 MUG, & THE MINIMUM DETECTABLE AMT WAS 6.64X10-10 MOLE WITH 98.5% RECOVERY.

Quercetin has been separated from a crude plant extract by high-performance liquid chromatography ... The reaction of quercetin with vanadyl sulphate has been used as basis for a sensitive spectrophotometric method for estimation of quercetin, with a limit of detection of about 0.3 mg/L ... Gel filtration followed by ultraviolet spectroscopy is reported to offer another selective method for determination of quercetin at a level of 5 mg/L ...

Clinical Laboratory Methods

Storage Conditions

Interactions

Quercetin binds, in vitro, to the DNA gyrase site in bacteria. Therefore, theoretically, it can serve as a competitive inhibitor to the quinolone antibiotics which also bind to this site ... Because of the theoretical risk of genotoxicity in normal tissues in those using cisplatin along with quercetin, those using cisplatin should avoid quercetin supplements ... Bromelain and papain are reported to incr absorption of quercetin.

Quercetin has a pro-oxidant effect and will incr the iron-dependent DNA damage induced by bleomycin. Quercetin may reduce iron to the ferrous state, which allows bleomycin to complex more readily with oxygen and produce more efficient DNA damage. A biphasic pro-oxidant effect with bleomycin has been demonstrated. At low concn incr DNA damage was noted, and at higher doses less DNA damage was noted.

Concomitant use may reduce cyclosporine /or floroquinolones/ effectiveness.

For more Interactions (Complete) data for QUERCETIN (18 total), please visit the HSDB record page.

Dates

2: Avinash B, Venu R, Prasad TNVKV, Alpha Raj M, Srinivasa Rao K, Srilatha C. Synthesis and characterisation of neem leaf extract, 2, 3-dehydrosalanol and quercetin dihydrate mediated silver nano particles for therapeutic applications. IET Nanobiotechnol. 2017 Jun;11(4):383-389. doi: 10.1049/iet-nbt.2016.0095. PubMed PMID: 28530186.

3: Avinash B, Venu R, Alpha Raj M, Srinivasa Rao K, Srilatha C, Prasad TN. In vitro evaluation of acaricidal activity of novel green silver nanoparticles against deltamethrin resistance Rhipicephalus (Boophilus) microplus. Vet Parasitol. 2017 Apr 15;237:130-136. doi: 10.1016/j.vetpar.2017.02.017. Epub 2017 Feb 21. PubMed PMID: 28246003.

4: Trendafilova I, Szegedi A, Mihály J, Momekov G, Lihareva N, Popova M. Preparation of efficient quercetin delivery system on Zn-modified mesoporous SBA-15 silica carrier. Mater Sci Eng C Mater Biol Appl. 2017 Apr 1;73:285-292. doi: 10.1016/j.msec.2016.12.063. Epub 2016 Dec 18. PubMed PMID: 28183610.

5: Sohaib M, Anjum FM, Arshad MS, Imran M, Imran A, Hussain S. Oxidative stability and lipid oxidation flavoring volatiles in antioxidants treated chicken meat patties during storage. Lipids Health Dis. 2017 Feb 1;16(1):27. doi: 10.1186/s12944-017-0426-5. PubMed PMID: 28143531; PubMed Central PMCID: PMC5286778.

6: Albegova DZ, Kamkina OV, Pavlova SI, Albegova ZhK, Laptev OS, Kozlov IG. Antiproliferative Effects of Modified Bioflavonoid in Ex Vivo Model. Bull Exp Biol Med. 2016 Jul;161(3):381-3. doi: 10.1007/s10517-016-3419-x. Epub 2016 Aug 6. PubMed PMID: 27496028.

7: Burak C, Brüll V, Langguth P, Zimmermann BF, Stoffel-Wagner B, Sausen U, Stehle P, Wolffram S, Egert S. Higher plasma quercetin levels following oral administration of an onion skin extract compared with pure quercetin dihydrate in humans. Eur J Nutr. 2017 Feb;56(1):343-353. doi: 10.1007/s00394-015-1084-x. Epub 2015 Oct 20. PubMed PMID: 26482244.

8: Albegova DZ, Kamkina OV, Pavlova SI, Albegova ZhK, Laptev OS, Kozlov IG. Evaluation of the Effect of Modified Bioflavonoid and Quercetin Dihydrate on Cytokine Secretion by Mitogen-Activated Mononuclear Cells. Bull Exp Biol Med. 2015 Sep;159(5):626-8. doi: 10.1007/s10517-015-3031-5. Epub 2015 Oct 15. PubMed PMID: 26468028.

9: Lau AJ, Chang TK. 3-Hydroxyflavone and structural analogues differentially activate pregnane X receptor: Implication for inflammatory bowel disease. Pharmacol Res. 2015 Oct;100:64-72. doi: 10.1016/j.phrs.2015.07.031. Epub 2015 Jul 31. PubMed PMID: 26238175.

10: Cote B, Carlson LJ, Rao DA, Alani AWG. Combinatorial resveratrol and quercetin polymeric micelles mitigate doxorubicin induced cardiotoxicity in vitro and in vivo. J Control Release. 2015 Sep 10;213:128-133. doi: 10.1016/j.jconrel.2015.06.040. Epub 2015 Jul 6. PubMed PMID: 26160305.

11: Stoldt AK, Derno M, Nürnberg G, Weitzel JM, Otten W, Starke A, Wolffram S, Metges CC. Effects of a 6-wk intraduodenal supplementation with quercetin on energy metabolism and indicators of liver damage in periparturient dairy cows. J Dairy Sci. 2015 Jul;98(7):4509-20. doi: 10.3168/jds.2014-9053. Epub 2015 Apr 29. PubMed PMID: 25935242.

12: Shi Y, Williamson G. Comparison of the urinary excretion of quercetin glycosides from red onion and aglycone from dietary supplements in healthy subjects: a randomized, single-blinded, cross-over study. Food Funct. 2015 May;6(5):1443-8. doi: 10.1039/c5fo00155b. PubMed PMID: 25832541.

13: Filip X, Filip C. Can the conformation of flexible hydroxyl groups be constrained by simple NMR crystallography approaches? The case of the quercetin solid forms. Solid State Nucl Magn Reson. 2015 Feb;65:21-8. doi: 10.1016/j.ssnmr.2014.10.006. Epub 2014 Nov 4. PubMed PMID: 25465481.

14: Pimple S, Manjappa AS, Ukawala M, Murthy RS. PLGA nanoparticles loaded with etoposide and quercetin dihydrate individually: in vitro cell line study to ensure advantage of combination therapy. Cancer Nanotechnol. 2012;3(1-6):25-36. Epub 2012 May 9. PubMed PMID: 26069494; PubMed Central PMCID: PMC4451862.

15: Okoko T, Ere D. Hibiscus sabdariffa extractivities on cadmium-mediated alterations of human U937 cell viability and activation. Asian Pac J Trop Med. 2012 Jan;5(1):33-6. doi: 10.1016/S1995-7645(11)60241-1. PubMed PMID: 22182640.

16: Apichart V, Wong R, Rabie B, Lei S. The effect of quercetin on expression of SOX9 and subsequent release of type II collagen in spheno-occipital synchondroses of organ-cultured mice. Angle Orthod. 2012 Mar;82(2):247-53. doi: 10.2319/042111-278.1. Epub 2011 Sep 20. PubMed PMID: 21932938.

17: Ma C, Dastmalchi K, Whitaker BD, Kennelly EJ. Two new antioxidant malonated caffeoylquinic acid isomers in fruits of wild eggplant relatives. J Agric Food Chem. 2011 Sep 14;59(17):9645-51. doi: 10.1021/jf202028y. Epub 2011 Aug 9. PubMed PMID: 21800866.

18: Mendoza-Wilson AM, Santacruz-Ortega H, Balandrán-Quintana RR. Spectroscopic and computational study of the major oxidation products formed during the reaction of two quercetin conformers with a free radical. Spectrochim Acta A Mol Biomol Spectrosc. 2011 Oct 15;81(1):481-8. doi: 10.1016/j.saa.2011.06.041. Epub 2011 Jun 29. PubMed PMID: 21767979.

19: Ahmad A, Khan MM, Hoda MN, Raza SS, Khan MB, Javed H, Ishrat T, Ashafaq M, Ahmad ME, Safhi MM, Islam F. Quercetin protects against oxidative stress associated damages in a rat model of transient focal cerebral ischemia and reperfusion. Neurochem Res. 2011 Aug;36(8):1360-71. doi: 10.1007/s11064-011-0458-6. Epub 2011 Apr 7. PubMed PMID: 21472457.

20: Ganesan S, Faris AN, Comstock AT, Chattoraj SS, Chattoraj A, Burgess JR, Curtis JL, Martinez FJ, Zick S, Hershenson MB, Sajjan US. Quercetin prevents progression of disease in elastase/LPS-exposed mice by negatively regulating MMP expression. Respir Res. 2010 Sep 28;11:131. doi: 10.1186/1465-9921-11-131. PubMed PMID: 20920189; PubMed Central PMCID: PMC2954923.